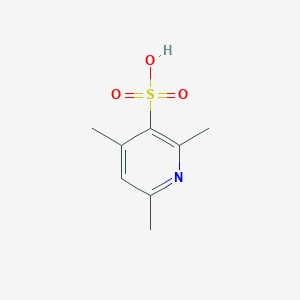

2,4,6-Trimethylpyridine-3-sulfonic acid

Description

Significance of Pyridines in Contemporary Chemical Research

The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. rsc.orgresearchgate.net As an isostere of benzene (B151609), this scaffold is ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In medicinal chemistry, pyridine and its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. rsc.orgnih.gov This versatility has led to their incorporation into more than 7000 drug molecules, spanning therapeutic areas such as anticancer, antibacterial, antiviral, and anti-inflammatory agents. rsc.orgnih.govresearchgate.net

The nitrogen atom in the pyridine ring is crucial; it imparts basicity, improves water solubility, and provides a key site for hydrogen bonding, which can be critical for enzyme-inhibitor interactions. rsc.orgnih.gov Beyond pharmaceuticals, pyridine derivatives are vital in agrochemicals, as ligands in organometallic chemistry, in asymmetric catalysis, and as functional components in advanced materials. nih.gov Their widespread application stems from their unique electronic properties and the relative ease with which the pyridine ring can be functionalized to fine-tune its chemical behavior. nih.gov

Historical Context and Evolution of Sulfonic Acid Functionalization in Heterocyclic Systems

The introduction of the sulfonic acid group (–SO₃H) into organic molecules, a process known as sulfonation, has long been a fundamental transformation in organic chemistry. wikipedia.org Historically, the sulfonation of aromatic compounds, typically using sulfur trioxide, has been a key industrial process for producing detergents, dyes, and ion-exchange resins. wikipedia.org This reaction is a classic example of electrophilic aromatic substitution, where the arene acts as a nucleophile. wikipedia.org

The functionalization of heterocyclic systems with sulfonic acid groups followed a similar trajectory, driven by the need to modify the properties of these important scaffolds. Attaching a strongly acidic and highly polar sulfo group can dramatically increase the aqueous solubility of a parent heterocycle, a property often desired in pharmaceutical and materials science applications. rsc.org The synthesis of pyridine sulfonic acids, for example, can be achieved through various methods, including the direct sulfonation of pyridine or the oxidation of corresponding thiols. wikipedia.org In recent decades, research has expanded to include the development of sulfonic acid-functionalized materials, such as mesoporous silicas and polymers, where the acidic sites are used for heterogeneous catalysis in various organic reactions. researchgate.netnih.govuq.edu.au

Unique Structural and Electronic Features of the 2,4,6-Trimethylpyridine (B116444) Moiety

2,4,6-Trimethylpyridine, commonly known as sym-collidine, is a substituted pyridine that possesses distinct characteristics due to the presence of three methyl groups on the ring. wikipedia.orgnist.gov These methyl groups, positioned at the alpha (2,6) and gamma (4) positions, significantly influence the molecule's steric and electronic properties.

Structural Features: The two methyl groups at the 2 and 6 positions create significant steric hindrance around the nitrogen atom. This steric bulk impedes the nitrogen's ability to act as a nucleophile, meaning it does not readily participate in alkylation or acylation reactions. However, it can still function effectively as a non-nucleophilic proton scavenger in organic reactions, such as dehydrohalogenations. wikipedia.org

Electronic Features: The methyl groups are electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom compared to unsubstituted pyridine. The pKa of 2,4,6-trimethylpyridine is approximately 7.43, indicating it is a moderately strong organic base. wikipedia.org

These combined features make 2,4,6-trimethylpyridine a valuable tool in organic synthesis, primarily as a sterically hindered, non-nucleophilic base.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁N | wikipedia.orgnih.gov |

| Molar Mass | 121.18 g·mol⁻¹ | wikipedia.orgnih.gov |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 171–172 °C | wikipedia.org |

| Melting Point | -44.5 °C | wikipedia.org |

| Density | 0.913 g/cm³ (at 20 °C) | nih.gov |

| pKa | 7.43 (at 25 °C) | wikipedia.org |

| Solubility in Water | 35 g·L⁻¹ (at 20 °C) | wikipedia.org |

Overview of Research Trajectories for Sulfonate-Modified Pyridinium (B92312) Compounds

Research into sulfonate-modified pyridinium compounds has evolved along several key trajectories, primarily exploiting the strong, non-covalent interaction between the negatively charged sulfonate group (–SO₃⁻) and the positively charged pyridinium cation. This robust interaction forms the basis of the "sulfonate-pyridinium supramolecular synthon," a reliable building block for designing molecular complexes and crystal engineering. rsc.orgacs.org

One major research area is in materials science and crystal engineering , where these synthons are used to construct layered ionic solids, co-crystals, and porous frameworks. rsc.orgacs.org By carefully selecting the specific sulfonic acid and pyridine components, researchers can control the architecture of the resulting solid-state materials, leading to enhanced thermal stability and tailored physical properties. acs.org A significant outcome of forming these sulfonate-pyridinium salts is the notable improvement in the aqueous solubility of the parent compounds. rsc.org

The specific compound, 2,4,6-trimethylpyridine-3-sulfonic acid, combines the features of the sterically hindered collidine framework with the strongly acidic sulfonic acid group. This creates a molecule with potential applications as an intermediate or catalyst in specialized chemical syntheses. The electron-withdrawing nature of the sulfonic acid group significantly increases its acidity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃S | synchem.de |

| Molar Mass | 201.24 g·mol⁻¹ | synchem.de |

| CAS Number | 372173-72-3 | synchem.de |

| Predicted pKa | -1.99 | |

| Predicted Density | 1.304 g/cm³ |

Properties

IUPAC Name |

2,4,6-trimethylpyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-5-4-6(2)9-7(3)8(5)13(10,11)12/h4H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTHYBONGWTVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349730 | |

| Record name | 2,4,6-trimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372173-72-3 | |

| Record name | 2,4,6-trimethylpyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 2,4,6 Trimethylpyridine 3 Sulfonic Acid

Acid-Base Equilibria and Proton Transfer Dynamics in Solution

The acid-base properties of 2,4,6-trimethylpyridine-3-sulfonic acid in solution are characterized by the dissociation of the sulfonic acid proton. The sulfonic acid group (-SO₃H) is a strong acid, meaning it readily donates its proton to a solvent like water. The pKa of this compound is predicted to be very low, around -1.99, indicating it is a strong acid. For comparison, the pKa of the unsubstituted pyridine-3-sulfonic acid is approximately 1.5. The electron-donating methyl groups on the pyridine (B92270) ring in this compound increase the electron density on the ring, which can slightly reduce the acidity compared to an unsubstituted analogue, though it remains a strong acid.

In aqueous solution, an equilibrium is established where the sulfonic acid group transfers a proton to a water molecule, forming a hydronium ion (H₃O⁺) and the corresponding sulfonate anion.

Equilibrium Reaction: C₈H₁₀N(SO₃H) + H₂O ⇌ C₈H₁₀N(SO₃⁻) + H₃O⁺

The dynamics of this proton transfer are typically very fast, occurring on the picosecond to nanosecond timescale in aqueous solutions. nih.gov The rate of proton transfer is influenced by the solvent's ability to accept and transport protons. In protic solvents like water, proton transfer is facilitated by the formation of hydrogen-bonded networks. The study of proton transfer dynamics often involves techniques like time-resolved fluorescence spectroscopy, particularly with photoacids, which are molecules that become more acidic upon electronic excitation. uni-regensburg.destanford.edu While this compound is not a photoacid, the principles of proton transfer dynamics observed in photoacid systems provide insight into the fundamental steps of proton dissociation and solvent interactions. uni-regensburg.destanford.edu

| Property | Value/Description | Source |

| Predicted pKa | -1.99 | |

| Proton Transfer Timescale | Picoseconds to Nanoseconds | nih.gov |

| Proton Transfer Mechanism | Involves solvent reorganization and potentially hydrogen-bonded intermediates. | uni-regensburg.de |

Role as a Brønsted Acid in Organic Transformations

As a strong acid, this compound can serve as a Brønsted acid catalyst in various organic reactions. nih.govnih.govresearchgate.net A Brønsted acid is a chemical species that donates a proton to another molecule. The catalytic activity of sulfonic acids is well-established in reactions such as esterification, acetal (B89532) formation, and various condensation reactions. researchgate.net

The effectiveness of a Brønsted acid catalyst depends on its acidity and steric hindrance around the acidic proton. The strong acidity of the sulfonic acid group in this compound makes it a potent proton donor. However, the three methyl groups on the pyridine ring introduce steric bulk, which could influence its interaction with substrates. This steric hindrance can be advantageous in certain reactions by providing selectivity, but it might also hinder its catalytic activity with bulky substrates.

Chiral Brønsted acids are increasingly used in stereoselective organic synthesis. nih.gov While this compound itself is not chiral, the development of chiral sulfonic acids highlights the broad applicability of this functional group in catalysis. nih.gov The efficiency of sulfonic acid catalysts can also be enhanced by immobilizing them on solid supports, which facilitates catalyst recovery and reuse. researchgate.net

Intramolecular and Intermolecular Reactivity Profiles

The reactivity of this compound is influenced by both the sulfonic acid group and the substituted pyridine ring.

Intermolecular Reactivity:

Acid-Base Reactions: As a strong acid, it will react exothermically with bases to form salts. nih.gov

Electrophilic Aromatic Substitution: The pyridine ring, while generally less reactive than benzene (B151609) towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, is activated by the three electron-donating methyl groups. The sulfonic acid group is a deactivating group and a meta-director. However, the positions on the ring are already substituted.

Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo reactions such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters. These transformations typically require harsh conditions.

Intramolecular Reactivity:

Desulfonation: At high temperatures, aromatic sulfonic acids can undergo desulfonation, where the sulfonic acid group is cleaved from the aromatic ring. This process is often reversible and is influenced by the presence of acid and steam. The stability towards desulfonation is affected by the other substituents on the ring.

Cyclization Reactions: The proximity of the sulfonic acid group to the methyl groups could potentially lead to intramolecular cyclization reactions under specific conditions, although such reactivity is not commonly reported for this specific compound.

Stability and Degradation Pathways under Diverse Chemical Environments

This compound is expected to be a stable compound under normal conditions. lobachemie.com However, its stability can be compromised under certain chemical environments.

Thermal Stability: As mentioned, high temperatures can lead to desulfonation. The presence of the electron-donating methyl groups might slightly stabilize the C-S bond compared to unsubstituted pyridine sulfonic acid. Mitigation strategies for preventing thermal decomposition include maintaining reaction temperatures below 200°C and using an inert atmosphere to prevent oxidation.

pH Stability: In strongly basic solutions, the sulfonic acid will be deprotonated to the sulfonate salt, which is generally stable. In strongly acidic and high-temperature environments, the risk of desulfonation increases.

Oxidative and Reductive Stability: The pyridine ring and the methyl groups can be susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412), which can lead to the formation of pyridine carboxylic acids. The sulfonic acid group itself is generally resistant to further oxidation. Reduction of the sulfonic acid group is possible but typically requires strong reducing agents.

| Condition | Potential Degradation Pathway | Mitigation Strategies | Source |

| High Temperature | Desulfonation | Control temperature (<200°C) | |

| Strong Oxidizing Agents | Oxidation of methyl groups and/or pyridine ring | Use of milder reagents, control of reaction conditions | |

| Strongly Acidic/High Temperature | Desulfonation | Control of pH and temperature |

Mechanistic Investigations of Derivatives (e.g., α-Sultone Intermediates)

Derivatives of sulfonic acids can exhibit interesting reactivity. One area of investigation for some sulfonic acids involves the formation of sultone intermediates. A sultone is a cyclic sulfonic ester. For instance, 2,4,6-tri-isopropylbenzenesulphinic acid has been shown to decompose in the presence of oxygen to form a 1,α-sultone through a mechanism involving arylsulphonyl radicals and intramolecular hydrogen atom abstraction. rsc.org

While this example involves a sulphinic acid and a benzene ring, it highlights a potential intramolecular reaction pathway for substituted aromatic sulfur-containing acids. In the case of this compound, the formation of an α-sultone would involve the cyclization of the sulfonic acid group with one of the adjacent methyl groups. This would likely require initial activation of the methyl group, for example, through radical abstraction of a hydrogen atom. Mechanistic studies of such derivatives often employ techniques like electron spin resonance (ESR) spectroscopy to detect radical intermediates and computational modeling to understand the reaction pathways. researchgate.net

The formation of such derivatives and their subsequent reactions can provide pathways to novel heterocyclic compounds. The study of these mechanisms is crucial for understanding the full reactivity profile of this compound and for designing new synthetic applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, orbital energies, and electron distribution, which govern the compound's reactivity and physical characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While DFT studies have been conducted on various substituted pyridines and sulfonic acids, specific research focusing on the optimized geometry, bond lengths, bond angles, and electronic properties—such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies—of 2,4,6-trimethylpyridine-3-sulfonic acid is not found in the reviewed literature. Such studies would be crucial for understanding its chemical reactivity and kinetic stability.

Ab Initio Methods for Structural and Energetic Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. Although studies on simpler analogues like pyridine-3-sulfonic acid using Hartree-Fock methods have been reported, there is a clear gap in the literature regarding the application of these high-level calculations to determine the precise structural and energetic characteristics of this compound.

Theoretical Predictions of Proton Affinity and Acidity Constants

The acidity of this compound is a key chemical feature, largely dictated by the electron-withdrawing sulfonic acid group. While some chemical databases provide a predicted pKa value of approximately -1.99, indicating a strong acid, detailed theoretical studies that calculate the proton affinity and acidity constants from first principles are not publicly available. Such computational predictions, often employing thermodynamic cycles and solvation models, would provide a more rigorous understanding of its acidic nature.

Reaction Pathway Analysis and Transition State Modeling

Understanding the reaction mechanisms in which this compound participates requires computational analysis of reaction pathways and the characterization of transition states. This type of modeling is essential for predicting reaction kinetics and selectivity. However, no specific computational studies on the reaction mechanisms, potential energy surfaces, or transition state geometries involving this compound could be identified in the available scientific literature.

Computational Studies on Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its intermolecular interactions and the effects of the surrounding solvent. Computational studies are vital for elucidating the nature of hydrogen bonding, van der Waals forces, and electrostatic interactions with other molecules, including solvents. While general computational approaches to study solvation effects on similar molecules exist, specific analyses quantifying the interaction energies and solvation free energy for this compound have not been published.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations could reveal preferred conformations, the dynamics of the sulfonate group, and its interactions in a solvent environment. A review of the current literature indicates that no molecular dynamics simulation studies have been specifically performed and published for this compound.

Spectroscopic Characterization of 2,4,6 Trimethylpyridine 3 Sulfonic Acid and Its Adducts

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 2,4,6-trimethylpyridine-3-sulfonic acid, these spectra are dominated by features arising from the substituted pyridine (B92270) ring and the sulfonic acid moiety.

The sulfonic acid group (-SO₃H) gives rise to several distinct and strong absorption bands in the IR spectrum. The S=O stretching vibrations are particularly prominent, typically appearing in the 1250–1170 cm⁻¹ region for asymmetric stretching and 1080-1030 cm⁻¹ for symmetric stretching. The S-O stretching vibration is observed as a strong band around 1035 cm⁻¹ in the IR spectrum of the closely related pyridine-3-sulfonic acid. Additionally, a broad O-H stretching band is expected in the 3000–2500 cm⁻¹ range, characteristic of the strongly hydrogen-bonded sulfonic acid proton.

The 2,4,6-trimethyl-substituted pyridine ring also presents a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations of the pyridine ring are expected in the 1600–1400 cm⁻¹ range. The presence of methyl groups introduces C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

In Raman spectroscopy, the symmetric vibrations of the sulfonate group and the breathing modes of the pyridine ring are often enhanced. For pyridine-3-sulfonic acid, the ring breathing mode is observed at 1022 cm⁻¹ in the IR spectrum and 1020 cm⁻¹ in the Raman spectrum. The C-S stretching vibration is typically found in the region of 760 ± 25 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectrum |

|---|---|---|---|

| Pyridine Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C, C=N Ring Stretch | 1600 - 1400 | IR, Raman | |

| Methyl Groups (-CH₃) | Asymmetric Stretch | ~2960 | IR, Raman |

| Symmetric Stretch | ~2870 | IR, Raman | |

| Bending | 1450, 1380 | IR | |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 2500 (broad) | IR |

| S=O Asymmetric Stretch | 1250 - 1170 | IR | |

| S=O Symmetric Stretch | 1080 - 1030 | IR | |

| S-O Stretch | ~1035 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR are the most common techniques used for organic compounds like this compound.

In the ¹H NMR spectrum, the protons of the three methyl groups are expected to give rise to distinct singlets. The methyl groups at the 2- and 6-positions are chemically equivalent and should produce a single resonance, while the methyl group at the 4-position will have a slightly different chemical environment and thus a separate signal. These methyl proton signals are anticipated to appear in the δ 2.0–2.5 ppm range. The sole aromatic proton at the 5-position is expected to appear as a singlet further downfield, likely in the δ 7.0-8.5 ppm region, due to the deshielding effect of the aromatic ring and the adjacent electron-withdrawing sulfonic acid group. The proton of the sulfonic acid group is highly deshielded and often exchanges with residual water or deuterated solvent, resulting in a very broad signal that can appear over a wide range, typically between δ 10–13 ppm.

The ¹³C NMR spectrum provides information about the carbon framework. The carbons of the three methyl groups would appear in the upfield region of the spectrum. The aromatic carbons of the pyridine ring would resonate at lower field (δ 120-160 ppm), with their exact chemical shifts influenced by the positions of the methyl and sulfonic acid substituents. The carbon atom directly attached to the sulfonic acid group (C3) would be significantly influenced by the electronegative sulfur and oxygen atoms.

Interaction studies, such as the formation of adducts, can be monitored by NMR. Changes in the chemical shifts of the pyridine ring protons and carbons upon interaction with another molecule can provide evidence of adduct formation and give insights into the nature of the interaction (e.g., hydrogen bonding to the sulfonate group or the pyridine nitrogen).

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | 2,6-CH₃ | ~2.5 | Singlet |

| 4-CH₃ | ~2.3 | Singlet | |

| 5-H (aromatic) | 7.0 - 8.5 | Singlet | |

| -SO₃H | 10 - 13 | Broad Singlet | |

| ¹³C | -CH₃ | ~20 - 25 | Quartet (in ¹³C-{¹H} coupled) |

| Aromatic C | 120 - 160 | Various | |

| C-SO₃H | Downfield aromatic region | Singlet |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The molecular formula of this compound is C₈H₁₁NO₃S, which corresponds to a molecular weight of approximately 201.24 g/mol . wikipedia.orgsynchem.de High-resolution mass spectrometry can provide the exact mass (201.04596439), which confirms the elemental composition. wikipedia.org

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201. This peak arises from the removal of a single electron from the molecule. The fragmentation of the molecular ion provides structural information. For sulfonic acids, a common fragmentation pathway is the loss of the SO₃ group (80 Da), which would lead to a fragment ion at m/z 121, corresponding to the 2,4,6-trimethylpyridinium cation. Another characteristic fragmentation is the loss of a hydroxyl radical (·OH, 17 Da) from the sulfonic acid group, followed by the loss of SO₂ (64 Da).

The fragmentation of the 2,4,6-trimethylpyridine (B116444) ring itself would likely follow patterns observed for its parent compound, 2,4,6-trimethylpyridine (collidine). nist.gov This includes the loss of a methyl radical (·CH₃, 15 Da) to give a fragment at m/z 186, or the loss of a hydrogen atom. Further fragmentation could involve the cleavage of the pyridine ring.

| m/z | Proposed Fragment Ion | Proposed Loss from M⁺ (m/z 201) |

|---|---|---|

| 201 | [C₈H₁₁NO₃S]⁺ (Molecular Ion) | - |

| 186 | [M - CH₃]⁺ | ·CH₃ (15 Da) |

| 121 | [M - SO₃]⁺ | SO₃ (80 Da) |

| 120 | [M - HSO₃]⁺ | ·HSO₃ (81 Da) |

Electronic Spectroscopy (UV-Vis) for Optical Properties and Complexation Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine chromophore. Pyridine and its derivatives typically exhibit two main absorption bands arising from π → π* and n → π* transitions.

The intense π → π* transitions are analogous to those seen in benzene (B151609) and are expected to appear in the region of 200-270 nm. For the parent compound, 2,4,6-trimethylpyridine, a maximum absorption is observed around 264 nm in methanol. nih.gov The sulfonation at the 3-position is expected to cause a shift in the position and intensity of these bands (a bathochromic or hypsochromic shift) due to its electronic influence on the pyridine ring.

The n → π* transition involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. This transition is typically weaker in intensity and appears at longer wavelengths, often overlapping with the tail of the more intense π → π* bands.

UV-Vis spectroscopy is also a valuable tool for studying the formation of adducts and complexes. The interaction of this compound with metal ions or other molecules can lead to the formation of new charge-transfer bands or cause shifts in the existing absorption bands, allowing for the determination of binding constants and stoichiometry of the resulting complexes. For instance, monitoring the electronic properties of pyridine upon interaction with acid sites reveals distinct absorption bands characteristic of pyridinium (B92312) ions on Brønsted acid sites and pyridine coordinated to Lewis acid sites. uu.nl

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not widely reported, analysis of related compounds such as pyridine-3-sulfonic acid provides significant insight into the expected solid-state structure.

A key feature of pyridinesulfonic acids in the solid state is their tendency to exist as zwitterions, where the acidic proton from the sulfonic acid group transfers to the basic nitrogen atom of the pyridine ring. This results in a pyridinium cation and a sulfonate anion within the same molecule. The crystal structure would therefore be stabilized by strong intermolecular hydrogen bonds between the pyridinium N⁺-H group of one molecule and the sulfonate oxygen atoms (O⁻) of neighboring molecules. These N⁺-H···O⁻ interactions are a dominant feature in the crystal packing of such compounds.

Applications in Catalysis and Organic Synthesis

As a Catalytic Species or Co-Catalyst in Chemical Reactions

2,4,6-Trimethylpyridine-3-sulfonic acid is characterized as a strong acid, a property conferred by its sulfonic acid moiety. This inherent acidity allows it to function as an effective acid catalyst in various chemical transformations. Sulfonic acid groups, in general, are pivotal in catalysis, promoting reactions such as esterification, transesterification, acetylation, hydrolysis, and alkylation. mdpi.com These catalysts can be employed in homogeneous systems or immobilized on solid supports for use as heterogeneous catalysts, which simplifies catalyst recovery and recycling, aligning with the principles of green chemistry. mdpi.com

Solid acid catalysts featuring sulfonic acid groups are particularly noteworthy. Materials like sulfonic acid-functionalized inorganic supports (e.g., silica, titania, zirconia) offer a stable and reusable alternative to mineral acids. mdpi.com For example, porous polyphenols functionalized with sulfonic acid groups have been shown to effectively catalyze esterification reactions under mild conditions. acs.org The performance of such catalysts underscores the potential of this compound to act in a similar capacity, whether dissolved in the reaction medium or anchored to a solid phase.

Table 1: Examples of Reactions Catalyzed by Sulfonic Acid Functionalized Materials

| Catalyst Type | Reaction | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Porous Polyphenol-SO₃H | Esterification | Palmitic Acid, Methanol | 60 °C, 6 h | 92% | acs.org |

| Porous Polyphenol-SO₃H | Transesterification | Coconut Oil, Methanol | 60 °C, 10 h | - | acs.org |

| Sulfonic Acid Ionic Liquid | Esterification | Oleic Acid, Ethanol (B145695) | 100 °C, 2 h | >90% | mdpi.com |

| Titania-SO₃H | Heterocycle Synthesis | Multicomponent | 100 °C, 10 min | High | mdpi.com |

This table illustrates the catalytic activity of the sulfonic acid functional group in various contexts, suggesting the potential applications for this compound.

The structure of this compound contains two potential coordination sites for metal ions: the pyridine (B92270) nitrogen atom and the oxygen atoms of the sulfonate group. Pyridine-containing molecules are widely used as ligands in organometallic chemistry, forming stable complexes with a variety of transition metals that are active in catalysis. researchgate.netnih.gov For instance, chiral pyridine-hydrazone ligands form palladium complexes that catalyze the asymmetric addition of arylboronic acids to ketimines. nih.gov Similarly, 2-phenylpyridines are used to direct ruthenium-catalyzed C-H functionalization. acs.org

However, the direct application of this compound as a ligand in organometallic catalysis is not extensively documented in the scientific literature. The strong acidity of the sulfonic acid group leads to protonation of the pyridine nitrogen, which would significantly diminish its ability to coordinate to a metal center as a neutral Lewis base. While it could potentially coordinate as an anionic sulfonate ligand, its utility in this specific role remains an area for further exploration.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral pyridine derivatives, particularly pyridine-N-oxides, have emerged as effective catalysts in asymmetric synthesis. nih.govrsc.orgresearchgate.net These catalysts operate through mechanisms like acyl transfer, enabling highly enantioselective transformations. nih.govrsc.orgresearchgate.net For example, a chiral 4-arylpyridine-N-oxide was used to catalyze the N-acylative desymmetrization of sulfonimidamides with high yields and enantioselectivities. nih.govrsc.orgresearchgate.net

Despite the prevalence of pyridine scaffolds in this field, there is a lack of specific reports on the use of this compound as an organocatalyst. The protonated state of the pyridine ring in this molecule makes it unsuitable for reactions requiring a basic nitrogen atom, which is a common mode of action for many pyridine-based organocatalysts. Therefore, its role in facilitating organocatalytic or asymmetric reactions has not been established.

As a Reagent or Auxiliary in Diverse Synthetic Transformations

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen atom from adjacent carbons of a substrate, typically an alkyl halide, to form an alkene. masterorganicchemistry.com This transformation requires a base to abstract the proton. masterorganicchemistry.commasterorganicchemistry.com The parent compound, 2,4,6-trimethylpyridine (B116444) (also known as 2,4,6-collidine), is a sterically hindered, non-nucleophilic base commonly used for this purpose. wikipedia.org Its role is to bind the hydrogen halides formed during the reaction. wikipedia.org

In stark contrast, this compound is not suitable for promoting dehydrohalogenation. The presence of the strongly acidic sulfonic acid group (pKa ≈ -1.99) ensures that the pyridine nitrogen atom is protonated, rendering it non-basic and incapable of abstracting a proton from the substrate. Consequently, its chemical properties are opposite to those required for a reagent in base-mediated elimination reactions.

The formation of esters from carboxylic acids and alcohols (esterification) and the reverse reaction (ester cleavage or hydrolysis) are fundamental transformations in organic synthesis. These reactions are typically catalyzed by strong acids. acs.orgorganic-chemistry.org Sulfonic acids are excellent catalysts for this purpose, functioning effectively in both homogeneous and heterogeneous systems. acs.orgorganic-chemistry.orgbohrium.com For example, sulfonic acid-functionalized ionic liquids and porous resins have been developed as efficient and recyclable catalysts for the esterification of fatty acids. organic-chemistry.orgbohrium.com

Given its nature as a strong acid, this compound is well-suited to catalyze both ester formation and cleavage. The catalytic cycle for acid-catalyzed esterification (Fischer esterification) involves protonation of the carboxylic acid carbonyl group by the acid catalyst, which activates it toward nucleophilic attack by the alcohol. A subsequent dehydration step yields the ester. Ester cleavage via hydrolysis follows the reverse pathway, initiated by protonation of the ester carbonyl, which activates it for attack by water. The strong proton-donating ability of this compound makes it a potent potential catalyst for these equilibrium-driven processes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trimethylpyridine (2,4,6-collidine) |

| Palmitic Acid |

| Methanol |

| Oleic Acid |

| Ethanol |

| Arylboronic acids |

| 2-phenylpyridines |

| Pyridine-N-oxides |

Formation of Pyridinium (B92312) Salts and Other Intermediates

This compound, by virtue of its chemical structure, can participate in the formation of various pyridinium salts and other reactive intermediates. The pyridine nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic, while the sulfonic acid group is a strong acid. This duality allows for several types of reactions.

The formation of pyridinium salts typically involves the reaction of the pyridine nitrogen with an electrophile. For instance, in the presence of a strong acid (HX), the nitrogen atom can be protonated to form a pyridinium salt.

Reaction with Alkyl Halides:

A common method for forming N-alkylpyridinium salts is the reaction of a pyridine derivative with an alkyl halide. In the case of this compound, the reaction with an alkyl halide (R-X) would lead to the formation of an N-alkylpyridinium salt. The sulfonic acid group can exist in its protonated form or as a sulfonate anion, depending on the reaction conditions and pH.

| Reactant 1 | Reactant 2 | Product |

| This compound | Alkyl Halide (R-X) | N-Alkyl-2,4,6-trimethylpyridinium-3-sulfonate |

The reaction proceeds via an SN2 mechanism where the pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The presence of the three methyl groups on the pyridine ring can sterically hinder this reaction to some extent, but it generally proceeds to yield the quaternary pyridinium salt. These resulting pyridinium salts are often used as ionic liquids or phase-transfer catalysts.

Furthermore, the sulfonic acid group can be converted into other functional groups, creating a variety of intermediates for organic synthesis. For example, conversion to the sulfonyl chloride (-SO₂Cl) by reacting with reagents like thionyl chloride or phosphorus pentachloride opens up pathways to synthesize sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Formation of Sulfonyl Chloride Intermediate:

| Starting Material | Reagent | Intermediate |

| This compound | Thionyl Chloride (SOCl₂) | 2,4,6-Trimethylpyridine-3-sulfonyl chloride |

This sulfonyl chloride intermediate is a versatile building block for introducing the 2,4,6-trimethylpyridylsulfonyl moiety into various molecules.

Strategic Use as a Sterically Hindered Non-Nucleophilic Base

A significant application of pyridine derivatives with bulky substituents at the 2 and 6 positions is their use as sterically hindered, non-nucleophilic bases. exsyncorp.comwikipedia.org 2,4,6-Trimethylpyridine, also known as collidine, is a classic example of such a base. exsyncorp.comwikipedia.org The methyl groups at the 2- and 6-positions create a sterically crowded environment around the nitrogen atom. exsyncorp.com This steric hindrance allows the nitrogen's lone pair to be accessible for abstracting small protons but prevents it from acting as a nucleophile and attacking larger electrophilic centers. wikipedia.org

In the case of this compound, the intrinsic basicity of the pyridine nitrogen is reduced by the electron-withdrawing effect of the sulfonic acid group at the 3-position. However, the fundamental principle of steric hindrance remains. While its basicity is attenuated compared to 2,4,6-trimethylpyridine, it can still function as a mild, non-nucleophilic base in specific synthetic contexts where a highly reactive base is not required or would lead to side reactions.

The strategic advantage of using such a base lies in its ability to selectively deprotonate a substrate without engaging in competing nucleophilic substitution or addition reactions. This is particularly valuable in elimination reactions (e.g., dehydrohalogenations) and in reactions where sensitive functional groups must be preserved. wikipedia.org

Comparison of Related Non-Nucleophilic Bases:

| Compound | pKa of Conjugate Acid | Key Features |

| 2,6-Di-tert-butylpyridine | 3.58 | Very sterically hindered, weak base. wikipedia.org |

| 2,4,6-Trimethylpyridine (Collidine) | 7.43 | Moderately hindered, commonly used base. wikipedia.org |

| N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | Acyclic, sterically hindered amine base. wikipedia.org |

| This compound | < 7.43 (estimated) | Sterically hindered with reduced basicity due to the -SO₃H group. |

The sulfonic acid moiety in this compound also introduces the potential for intramolecular acid-base catalysis or for the compound to act as a bifunctional catalyst, where the basic pyridine site and the acidic sulfonic acid site can participate in a concerted manner in a chemical transformation.

Applications in Solid-Phase Organic Synthesis Methodologies

While specific, documented applications of this compound in solid-phase organic synthesis (SPOS) are not extensively reported, its structural features suggest potential utility in this field. SPOS relies on attaching a substrate to a solid support (resin) and carrying out a sequence of reactions, with the key advantage of simplified purification by filtration.

The sulfonic acid group of this compound provides a handle for immobilization onto a solid support. For example, it can be attached to resins functionalized with amine or alcohol groups through the formation of sulfonamide or sulfonate ester linkages, respectively.

Potential Immobilization Strategies:

| Resin Functional Group | Linkage Formed |

| Amino (-NH₂) | Sulfonamide |

| Hydroxyl (-OH) | Sulfonate Ester |

Once immobilized, the pyridyl moiety can serve several functions in SPOS:

Resin-Bound Non-Nucleophilic Base: The immobilized 2,4,6-trimethylpyridine unit can act as a sterically hindered base. The advantage in a solid-phase context is that the base is easily separated from the reaction mixture by simple filtration, eliminating the need for extractive workup to remove the base and its corresponding salt. This simplifies product purification and allows for the automation of synthetic sequences.

Scavenger Resin: The basic nitrogen of the immobilized pyridine can be used to scavenge, or remove, excess acidic reagents or byproducts from a reaction mixture. By passing the crude reaction solution through a cartridge containing this resin, impurities can be selectively retained, leading to a purer product solution.

The bifunctional nature of this compound could also be exploited. For instance, a resin-bound version could potentially catalyze reactions requiring both an acid and a base in close proximity, offering a unique catalytic environment that is not easily achievable with soluble reagents. The development of such polymer-supported reagents and catalysts is a continuing area of research in combinatorial chemistry and high-throughput synthesis.

Coordination Chemistry and Advanced Materials Science Applications

Ligand Properties and Metal Complex Formation

2,4,6-Trimethylpyridine-3-sulfonic acid possesses a dual nature as a ligand. The pyridine (B92270) nitrogen atom acts as a potential coordination site for metal ions, while the sulfonic acid group can either remain as a counter-ion or participate in coordination, depending on the reaction conditions and the nature of the metal center. The presence of three methyl groups on the pyridine ring introduces significant steric hindrance, which can influence the geometry and stability of the resulting metal complexes.

The sulfonic acid group is a strong Brønsted acid, with a predicted pKa of -1.99, indicating that it will be deprotonated under most conditions to form a sulfonate anion. This anionic group can coordinate to metal ions in various modes, including monodentate, bidentate bridging, or through more complex interactions. The interplay between the pyridyl nitrogen and the sulfonate group allows for the possibility of forming chelate rings or acting as a bridging ligand to construct polynuclear complexes and coordination polymers.

Table 1: Predicted and Known Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃S | lookchem.com |

| Molecular Weight | 201.24 g/mol | lookchem.com |

| Predicted pKa | -1.99 |

Integration into Porous Materials Architectures

The bifunctional nature of this compound makes it a promising building block for the synthesis of porous materials such as MOFs and COFs. The directional bonding afforded by the pyridine and sulfonate groups can be utilized to create extended, crystalline networks.

In the context of MOFs, this compound can act as an organic linker, connecting metal nodes to form a porous framework. The sulfonate group is known to coordinate to a variety of metal ions, and its incorporation into MOFs can impart properties such as high thermal stability and proton conductivity. atlasofscience.org The pyridine nitrogen can also coordinate to the metal centers, potentially leading to frameworks with interesting topologies and functionalities. The steric bulk of the methyl groups could play a role in dictating the pore size and shape of the resulting MOF. The synthesis of such materials would likely be carried out under solvothermal conditions, a common method for MOF crystallization. mdpi.com

Covalent Organic Frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. While the direct incorporation of this compound into a COF through its sulfonate group is not a standard linkage strategy, its zwitterionic nature (pyridinium cation and sulfonate anion) makes it an intriguing candidate for the design of zwitterionic COFs.

The design of COFs incorporating sulfonate-pyridinium moieties would likely involve leveraging the electrostatic interactions between the positively charged pyridinium (B92312) and negatively charged sulfonate groups to guide the assembly of the framework. This could lead to materials with ordered ionic domains within the pores. The synthesis could potentially proceed through the pre-functionalization of COF monomers with either the pyridinium or the sulfonate group, followed by the framework-forming reaction. Post-synthetic modification of a pre-formed COF is another viable strategy to introduce these ionic functionalities. researchgate.net

The assembly of COFs is a reversible process that allows for the formation of crystalline materials. For a COF containing sulfonate-pyridinium moieties, the ionic interactions would add another layer of complexity to the self-assembly process. These electrostatic forces could either enhance or hinder the long-range order and crystallinity of the resulting framework. The choice of monomers and reaction conditions would be crucial in balancing the covalent bond formation with the ionic interactions to achieve a well-ordered porous structure. The mechanism would likely involve a delicate interplay of covalent bond formation, which is often reversible under the reaction conditions, and the organization of the ionic moieties into a low-energy configuration within the growing framework.

Covalent Organic Frameworks (COFs) and Zwitterionic COFs

Functional Applications of Coordination Complexes and Framework Materials

While experimental data on the functional applications of materials derived specifically from this compound is limited, the inherent properties of the sulfonate and pyridinium groups suggest a range of potential uses.

Catalysis: MOFs and COFs containing sulfonic acid groups are known to be effective solid acid catalysts for a variety of organic transformations. acs.org The incorporation of this compound could lead to materials with tunable acidity and shape selectivity. The pyridinium moiety could also participate in catalysis, potentially leading to bifunctional catalysts.

Proton Conduction: Materials possessing a high density of sulfonic acid groups are excellent candidates for proton-conducting applications, such as in proton exchange membrane fuel cells. mdpi.comacs.org The ordered channels within MOFs and COFs can provide pathways for efficient proton transport, especially under humid conditions. The presence of the pyridinium cation could further influence the proton conduction mechanism.

Gas Adsorption and Separation: The porous nature of MOFs and COFs makes them suitable for gas storage and separation. The introduction of polar sulfonate and pyridinium groups into the pores can enhance the selective adsorption of polar molecules, such as CO2, over nonpolar gases like N2. nih.gov

Luminescence and Sensing: Luminescent MOFs (LMOFs) are a class of materials with applications in chemical sensing. rsc.orgmdpi.com While the luminescence properties of materials derived from this compound have not been reported, the pyridine ring is a common component in luminescent ligands. It is conceivable that MOFs or coordination polymers incorporating this ligand could exhibit luminescence that is sensitive to the presence of certain analytes.

Electrocatalysis (e.g., in Energy Storage Systems)

While direct studies on the electrocatalytic applications of this compound are not extensively documented, the known roles of its functional groups—sulfonic acid and a substituted pyridine ring—in energy storage systems provide a basis for discussing its potential. The sulfonic acid group (–SO₃H) is particularly relevant in the context of advanced battery systems, such as lithium-sulfur (Li-S) batteries.

One of the primary challenges in Li-S batteries is the "shuttle effect," where soluble lithium polysulfide (LiPS) intermediates migrate between the cathode and anode, leading to capacity decay and low coulombic efficiency. Research has shown that incorporating sulfonic acid groups into battery components, such as the separator or an interlayer, can effectively mitigate this issue. The electronegative sulfonic groups can anchor LiPS through electrostatic interactions, physically blocking their migration. acs.org

For instance, a sulfonated reduced graphene oxide (SRGO) interlayer has been demonstrated to suppress the shuttle effect. The sulfonic groups serve a dual function: they physically obstruct the movement of polysulfides and chemically bind them through Lewis acid-base interactions with the lithium ions in the LiPS. acs.org This synergistic effect enhances battery performance, leading to higher reversible capacity and better capacity retention. acs.org Similarly, sulfonic acid-functionalized graphdiyne has been used to modify separators, where the –SO₃H groups create a rapid Li⁺ transport pathway and inhibit LiPS shuttling. nih.gov

Given these findings, this compound could be envisioned as a functional additive or coating material for separators in Li-S batteries. Its sulfonic acid moiety would be expected to provide the polysulfide-trapping function, while the trimethylpyridine core could offer thermal and chemical stability to the material.

| Functionalization Strategy | Key Effect on Battery Performance | Reported Improvement |

| Sulfonated Reduced Graphene Oxide (SRGO) Interlayer | Suppresses polysulfide shuttle effect through physical blocking and chemical anchoring. | Reversible discharge capacity > 1300 mAh g⁻¹; capacity retention of 802 mAh g⁻¹ after 250 cycles at 0.5 C. acs.org |

| SO₃H-functionalized Graphdiyne (SOGDY) Separator | Inhibits LiPS shuttling and prevents lithium dendrite growth. | Stable cycling over 3500 h in Li |

| Sulfonate-functionalized Viologen Anolyte | Enables cation charge-transfer mechanism in neutral aqueous organic redox flow batteries. | Stable cycling with up to 71% energy efficiency and 99.99% capacity retention per cycle. acs.org |

Gas Adsorption, Storage, and Separation (Theoretical and Experimental Investigations)

The application of sulfonated polymers in membrane-based gas separation is a well-established field. The presence of sulfonic acid groups can significantly alter the transport properties of gases through a polymer matrix, often leading to enhanced selectivity for specific gas pairs. This is particularly relevant for separations such as CO₂/CH₄ and CO₂/N₂, which are crucial in natural gas purification and carbon capture.

Research on sulfonated polyimides has shown that the –SO₃H group can increase the separation selectivity by influencing both the diffusivity and solubility of gases in the membrane. Strong intermolecular interactions induced by the sulfonic acid groups can decrease the diffusivity of larger gas molecules more than smaller ones, thereby improving diffusion selectivity. researchgate.net For example, a sulfonated polyimide derived from 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA) and 2,2-bis[4-(4-aminophenoxy)phenyl] hexafluoro (B1673141) propane (B168953) disulfonic acid (BAPHFDS) displayed higher selectivity for H₂ over CH₄ compared to its non-sulfonated counterpart. researchgate.net

Furthermore, the presence of sulfonic acid groups can enhance the solubility of polar gases like CO₂. The interaction between the polar –SO₃H groups and the quadrupole moment of CO₂ can lead to higher CO₂ uptake. The performance of these membranes can also be highly dependent on humidity. For the NTDA-BAPHFDS polyimide, CO₂ permeability increased by over an order of magnitude as relative humidity rose from 0% to 90%, with a concurrent doubling of CO₂/N₂ selectivity. researchgate.net

As a monomer, this compound could be incorporated into polymer backbones, such as polyimides or polysulfones, to create novel gas separation membranes. The combination of the rigid, bulky trimethylpyridine unit and the polar sulfonic acid group could lead to membranes with tailored free volume and strong gas-polymer interactions, potentially offering high performance in applications like natural gas sweetening.

| Polymer System | Gas Pair | Effect of Sulfonation | Permeability/Selectivity Data |

| NTDA-BAPHFDS Polyimide | H₂/CH₄ | Increased selectivity | Higher selectivity for H₂ over CH₄ without loss of H₂ permeability. researchgate.net |

| NTDA-BAPHFDS Polyimide | CO₂/N₂ | Increased permeability and selectivity with humidity | CO₂ permeability of 290 Barrer and CO₂/N₂ selectivity of 51 at 96% RH. researchgate.net |

| Sulfonated Polyether Sulphone | CO₂/light hydrocarbons | High selectivity | Separation factor for CO₂ over light hydrocarbons of 50 or greater. google.com |

| Ionic Liquid/Sulfonated Polyimide Composite | CO₂/N₂ | High permeability and selectivity | P(CO₂) = 431 Barrer and α(CO₂/N₂) = 30. acs.org |

Chemo- and Biosensing Technologies (Mechanistic Principles)

The dual functionality of this compound makes it an interesting candidate for the development of chemo- and biosensors. The pyridine ring is a well-known coordination site for metal ions and can participate in hydrogen bonding and π-stacking interactions, making it a versatile recognition element. nih.govmdpi.com The sulfonic acid group, on the other hand, can serve as an anchor for immobilization onto sensor surfaces and can also act as an active site itself. nih.govmdpi.com

The mechanistic principle behind a sensor incorporating this molecule would likely involve the pyridine nitrogen atom acting as the primary binding site for the target analyte. Pyridine derivatives have been extensively used in chemosensors for detecting a wide range of species, including cations, anions, and neutral molecules. nih.gov The trimethyl substitution on the pyridine ring in this compound creates a specific steric and electronic environment around the nitrogen atom, which could be leveraged to achieve selectivity for a particular analyte.

The sulfonic acid group offers several advantages for sensor design. Its strong acidity allows for easy deprotonation, creating a negatively charged sulfonate group (–SO₃⁻). This ionic group can be used to electrostatically immobilize the molecule onto positively charged surfaces or to interact with cationic analytes. nih.gov Furthermore, the hydrophilic nature of the sulfonic acid group can improve the solubility of the sensor molecule in aqueous media, which is often a requirement for biological sensing applications. The sulfonic acid group can also participate in the signaling mechanism; for example, binding of an analyte to the pyridine ring could induce a conformational change that alters the local environment of the sulfonic acid group, leading to a detectable change in an electrochemical or optical signal.

For instance, sulfonic acid-functionalized materials have been employed in fluorescence sensing of metal ions, where the interaction between the analyte and the sensor modulates the fluorescence output. rsc.org A sensor based on this compound could operate on a similar principle, where the coordination of a metal ion to the pyridine nitrogen quenches or enhances fluorescence, with the sulfonic acid group ensuring aqueous compatibility and surface attachment.

| Functional Group | Role in Sensing Mechanism | Example Application |

| Pyridine Ring | Analyte recognition and binding site (coordination, H-bonding). nih.govmdpi.com | Detection of heavy metal ions through coordination chemistry. mdpi.com |

| Modulates electronic properties for signal transduction. | Electrochemical sensors where binding alters redox potential. mdpi.com | |

| Sulfonic Acid Group | Surface immobilization via electrostatic or covalent attachment. nih.gov | Anchoring sensing molecules to inorganic substrates. mdpi.com |

| Enhances aqueous solubility for biosensing applications. | Development of sensors for biological media. | |

| Participates in signal generation (e.g., pH-dependent fluorescence). | pH-responsive sensing materials. | |

| Introduces active sites for analyte interaction. mdpi.com | Functionalization of materials to create specific binding pockets. mdpi.com |

Derivatives and Analogs of 2,4,6 Trimethylpyridine 3 Sulfonic Acid

Synthesis and Characterization of N-Alkylated Pyridinium (B92312) Sulfonates

The nitrogen atom of the pyridine (B92270) ring in 2,4,6-trimethylpyridine-3-sulfonic acid is nucleophilic and can be readily alkylated to form quaternary pyridinium salts, specifically N-alkylated pyridinium sulfonates. This transformation significantly alters the electronic properties and solubility of the parent molecule.

Synthesis: The synthesis of N-alkylated pyridinium sulfonates is typically achieved through the Menshutkin reaction. This involves the reaction of the parent pyridine derivative with an alkyl halide (e.g., 1-bromoalkanes or iodoalkanes). A general procedure involves dissolving this compound in a suitable polar aprotic solvent, such as ethanol (B145695) or N,N-dimethylformamide (DMF), followed by the addition of the alkylating agent. The reaction mixture is then heated under reflux for an extended period, often up to 40 hours, to drive the quaternization to completion.

The reactivity of the pyridine nitrogen in this compound is influenced by two opposing factors. The three methyl groups are electron-donating, which increases the nucleophilicity of the nitrogen atom. However, the methyl groups at the C2 and C6 positions create significant steric hindrance, which can impede the approach of the alkylating agent. nih.govchemrxiv.org Furthermore, the strongly electron-withdrawing sulfonic acid group at the C3 position reduces the electron density on the ring and the nitrogen atom, thereby decreasing its nucleophilicity. Consequently, forcing conditions, such as higher temperatures and longer reaction times, may be necessary compared to the N-alkylation of unsubstituted pyridine. nih.gov

Modern synthetic approaches, such as electrooxidative C-H functionalization, offer alternative routes to N-alkylated collidinium salts, potentially under milder conditions and with broader substrate scope, including the synthesis of secondary collidinium salts which are challenging to produce via traditional nucleophilic substitution. chemrxiv.org

Characterization: The resulting N-alkylated pyridinium sulfonates are typically crystalline solids that can be purified by recrystallization. Characterization of these derivatives is performed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key tool for confirming the structure. Upon N-alkylation, a significant downfield shift is observed for the protons on the carbon atom directly attached to the nitrogen (the α-protons of the alkyl chain), typically appearing in the range of 4.5-5.0 ppm. The pyridine ring protons and methyl group protons also experience shifts due to the change in the electronic environment.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and can be employed to distinguish between derivatives with different alkyl chain lengths. The retention time generally increases with the length of the N-alkyl chain due to increased hydrophobicity.

Melting Point: The melting point is a useful indicator of purity. For a homologous series of N-alkylated derivatives, the melting point often varies with the length of the alkyl chain.

The following table illustrates the typical data obtained from the characterization of a series of N-alkylated pyridinium derivatives.

| N-Alkyl Substituent | Typical Yield (%) | Melting Point (°C) | Relative HPLC Retention Time |

|---|---|---|---|

| n-Octyl (C8) | ~45 | 30–32 | 1.00 |

| n-Decyl (C10) | ~60 | 42–44 | 1.15 |

| n-Dodecyl (C12) | ~80 | 73–75 | 1.32 |

| n-Tetradecyl (C14) | ~75 | 58–60 | 1.52 |

| n-Hexadecyl (C16) | ~95 | 63–65 | 1.75 |

| n-Octadecyl (C18) | ~90 | 65–67 | 2.02 |

Functionalization Strategies at Other Ring Positions and Methyl Groups

Beyond N-alkylation, the this compound scaffold can be modified at the methyl groups and the remaining unsubstituted C5 position of the pyridine ring.

Functionalization of Methyl Groups: The three methyl groups on the pyridine ring are susceptible to oxidation. A common and effective method for this transformation is the use of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). The oxidation of the methyl groups of 2,4,6-trimethylpyridine (B116444) (collidine) with KMnO₄ yields collidinic acid (pyridine-2,4,6-tricarboxylic acid). wikipedia.org Applying this reaction to the sulfonic acid derivative would similarly convert the methyl groups into carboxylic acid groups. This transformation drastically changes the molecule's properties, introducing three acidic functionalities in addition to the sulfonic acid group, making the resulting compound highly water-soluble and polyanionic.

Functionalization at the C5 Ring Position: The C5 position is the only unsubstituted carbon on the pyridine ring and is the primary target for further ring functionalization, typically via electrophilic aromatic substitution. However, such reactions are challenging on this specific substrate. The pyridine ring itself is inherently electron-deficient, making it less reactive towards electrophiles than benzene (B151609). This deactivation is further intensified by the presence of the strongly electron-withdrawing sulfonic acid group.

Structure-Reactivity and Structure-Property Relationships in Derivatives

The derivatization of this compound allows for the systematic tuning of its reactivity and physical properties.

Structure-Reactivity Relationships:

N-Alkylation: Conversion of the pyridine to an N-alkylated pyridinium salt makes the aromatic ring significantly more electron-deficient. This increases its susceptibility to nucleophilic attack but makes electrophilic substitution even more difficult. The steric bulk of the N-alkyl group can also influence reactivity by shielding the ring from approaching reagents.

Methyl Group Oxidation: The conversion of the methyl groups to carboxylic acid groups further deactivates the ring towards electrophilic attack. The resulting carboxylate groups could potentially be used as handles for further synthetic transformations, such as amide or ester formation.

Structure-Property Relationships: A key area where structure-property relationships are prominent is in the surfactant properties of N-alkylated derivatives. Quaternary pyridinium salts with long alkyl chains (typically C8 to C20) behave as cationic surfactants. ppaspk.orgallresearchjournal.com

Effect of N-Alkyl Chain Length: The length of the N-alkyl chain is the primary determinant of the surfactant properties. The alkyl chain forms the hydrophobic "tail," while the pyridinium sulfonate head group is hydrophilic.

Solubility: As the alkyl chain length increases, the hydrophobic character of the molecule increases, leading to a decrease in water solubility.

Surface Activity: Longer alkyl chains lead to greater surface activity, meaning a lower concentration of the surfactant is needed to reduce the surface tension of water.

Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles. For a homologous series of N-alkyl pyridinium salts, the CMC decreases as the alkyl chain length increases. This is because the greater hydrophobicity of longer chains provides a stronger driving force for aggregation to minimize contact with water. researchgate.net The introduction of unsaturation (double or triple bonds) into the alkyl tail generally increases the CMC compared to saturated equivalents. rug.nl

The relationship between the N-alkyl chain length and key surfactant-related properties is summarized in the table below.

| N-Alkyl Chain Length | Hydrophobicity | Water Solubility | Critical Micelle Concentration (CMC) | Surface Tension Reduction Efficiency |

|---|---|---|---|---|

| Short (C4-C6) | Low | High | High (No micellization) | Low |

| Medium (C8-C12) | Moderate | Moderate | Moderate | Good |

| Long (C14-C18) | High | Low | Low | High |

Future Directions and Emerging Research Opportunities

Development of Sustainable and Scalable Synthesis Routes

The future development of 2,4,6-trimethylpyridine-3-sulfonic acid is intrinsically linked to the creation of synthesis methods that are both environmentally benign and economically viable on an industrial scale. Current methodologies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely pivot towards more elegant and efficient synthetic strategies.

Key research objectives in this area include:

One-Pot Syntheses: Developing single-step or tandem reaction sequences that minimize intermediate purification steps, thereby reducing solvent usage and energy consumption.

Alternative Sulfonating Agents: Investigating greener sulfonating agents to replace traditional reagents like chlorosulfonic acid or fuming sulfuric acid. A promising avenue is the use of sulfur dioxide surrogates, such as thiourea dioxide, in combination with green oxidants like air, which has been demonstrated for other aryl halides. rsc.org

Catalytic Approaches: Designing catalytic systems that can achieve regioselective sulfonation under milder conditions, improving atom economy and reducing by-product formation.

Scalability and Process Optimization: Adapting existing preparation methods, such as those involving the sulfation of the parent 2,4,6-trimethylpyridine (B116444) in solvents like ethanol (B145695), for large-scale production. google.com Process intensification technologies, like continuous flow reactors, could offer significant advantages in terms of safety, consistency, and yield, facilitating a scalable synthesis suitable for commercial production. nih.gov

A comparative table of potential synthesis strategies is presented below.

| Synthesis Strategy | Key Advantages | Research Focus |

| Catalytic Sulfonation | High selectivity, milder conditions, reduced waste. | Development of novel catalysts (e.g., metal-based, solid acids). |

| One-Pot Reactions | Increased efficiency, lower solvent use, cost-effective. | Designing tandem reaction sequences and multifunctional reagents. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability. | Optimization of reactor design and reaction parameters. |

| Bio-catalysis | High specificity, environmentally friendly conditions. | Discovery and engineering of enzymes for regioselective sulfonation. |

Exploration in Green Chemistry Processes

The principles of green chemistry offer a framework for leveraging this compound in environmentally responsible processes. Its strong Brønsted acidity makes it a compelling candidate as a recyclable, solid-acid catalyst, potentially replacing corrosive and difficult-to-separate mineral acids like sulfuric acid.

Future research will likely explore its application in:

Solvent-Free Reactions: Utilizing the compound as a catalyst in neat or solvent-free conditions, particularly under microwave irradiation, can significantly shorten reaction times and eliminate volatile organic compounds (VOCs). researchgate.netresearchgate.net

Aqueous-Phase Catalysis: Designing water-tolerant catalytic systems based on this sulfonic acid for organic transformations in water, the greenest solvent.

Biomass Conversion: Employing it as a catalyst for the dehydration of carbohydrates to produce valuable platform chemicals like 5-hydroxymethylfurfural (HMF) or for the esterification of fatty acids in biodiesel production. mdpi.com

Use of Green Oxidants: In processes where the sulfonic acid moiety is part of a larger catalytic system, pairing it with environmentally friendly oxidants like hydrogen peroxide (H₂O₂) can create sustainable oxidation protocols. researchgate.net

Design of Novel Catalytic Systems with Enhanced Performance

The performance of this compound as a catalyst can be significantly enhanced by immobilizing it onto solid supports. This approach combines the high reactivity of a homogeneous catalyst with the practical advantages of a heterogeneous catalyst, such as easy separation and reusability. mdpi.com

Emerging research opportunities in this domain include:

Functionalized Mesoporous Silica: Grafting the sulfonic acid onto high-surface-area supports like SBA-15 or KIT-6 to create highly active and selective catalysts for reactions such as Friedel-Crafts alkylation and Pechmann condensation. researchgate.net

Magnetic Nanoparticle Supports: Anchoring the molecule to iron oxide nanoparticles (e.g., Fe₃O₄) to create magnetically separable catalysts, allowing for simple and efficient recovery using an external magnetic field. mdpi.com

Polymer-Supported Catalysts: Immobilizing the compound onto polymer resins to improve stability and prevent leaching into the reaction products.

The table below outlines potential catalytic applications based on supported this compound systems.

| Support Material | Key Features | Potential Catalytic Applications |

| Mesoporous Silica (e.g., KIT-6) | High surface area, ordered pore structure. researchgate.net | Fine chemical synthesis, biomass conversion. researchgate.netmdpi.com |

| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) ** | Easy magnetic separation, high stability. mdpi.com | Multi-component reactions, synthesis of α-aminonitriles. mdpi.com |

| Zirconia/Titania (ZrO₂/TiO₂) ** | High chemical and thermal stability. mdpi.com | Esterification, protection of alcohols, synthesis of heterocycles. mdpi.com |

| Polymer Resins | Swelling capacity, mechanical robustness. | Flow chemistry applications, continuous processing. |

Integration into Hybrid Materials for Multifunctional Applications

Beyond catalysis, the integration of this compound into advanced hybrid materials could unlock novel functionalities. By combining its acidic and aromatic properties with the unique characteristics of other materials, multifunctional platforms can be engineered for a range of applications.

Future research directions involve:

Proton-Conducting Membranes: Incorporating the sulfonic acid into polymer matrices (e.g., Nafion alternatives) to develop new proton-exchange membranes (PEMs) for fuel cells, leveraging the sulfonic acid group for efficient proton transport.

Sorbent Materials for Pollutant Removal: Functionalizing porous materials with this compound to create selective sorbents for the capture of heavy metal ions or basic organic pollutants from wastewater.

Smart Materials and Sensors: Integrating the molecule into stimuli-responsive polymers or metal-organic frameworks (MOFs) to design materials that change their properties (e.g., color, fluorescence) in response to changes in pH or the presence of specific analytes.

Advanced Computational Design and Predictive Modeling for Material Discovery

Computational chemistry and machine learning are becoming indispensable tools for accelerating materials discovery. These methods can predict the properties of novel materials based on this compound before they are synthesized, saving significant time and resources.

Emerging opportunities in this field include:

3D-QSAR and Molecular Docking: Employing three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking to design derivatives with optimized catalytic activity or specific binding properties for biological targets. nih.govnih.gov This approach is already used to design related pyridine-based inhibitors for therapeutic applications. nih.gov

Density Functional Theory (DFT) Calculations: Using DFT to elucidate reaction mechanisms, predict catalytic transition states, and understand the electronic properties of hybrid materials incorporating the sulfonic acid.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule within polymer matrices or on surfaces to predict material stability, ion conductivity, and transport properties in hybrid materials. nih.gov

By leveraging these predictive models, researchers can rationally design the next generation of catalysts and functional materials, guiding experimental efforts toward the most promising candidates and accelerating the pace of innovation.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4,6-trimethylpyridine-3-sulfonic acid, and how do they influence experimental design?

- Answer : The compound has a molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol . Its predicted density is 1.304 g/cm³ , and its acid dissociation constant (pKa) is -1.99 , indicating strong acidity . These properties dictate solubility in polar solvents (e.g., water or methanol) and reactivity in acid-catalyzed reactions. For example, its low pKa suggests it may act as a Brønsted acid in buffer systems or proton-transfer reactions. Researchers should prioritize solvent compatibility and pH stability when designing experiments.

Q. What synthetic routes are available for this compound?

- Answer : The compound is synthesized via sulfonation of 2,4,6-trimethylpyridine (TMP) using concentrated sulfuric acid or sulfur trioxide. TMP (CAS 108-75-8) is first prepared via methylation of pyridine derivatives . Key steps include:

- Sulfonation : Reacting TMP with H₂SO₄ at 150–200°C under inert conditions.

- Purification : Crystallization from ethanol/water mixtures to isolate the sulfonic acid derivative.

- Yield optimization : Monitoring reaction time and temperature to avoid over-sulfonation byproducts .

Q. How is this compound characterized spectroscopically?

- Answer : Standard methods include:

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.5 ppm for ¹H) and sulfonic acid protons (broad, δ ~11–13 ppm).

- FT-IR : Strong S=O stretching vibrations at 1170–1250 cm⁻¹ and O-H stretching at 2500–3000 cm⁻¹.

- Mass spectrometry : Molecular ion peak at m/z 201.24 (M⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylpyridine moiety influence sulfonic acid reactivity?

- Answer : The 2,4,6-trimethyl substitution introduces steric hindrance, reducing nucleophilic attack at the pyridine ring and directing electrophilic substitution to the 3-position. Electron-donating methyl groups increase ring electron density, enhancing sulfonic acid stability but reducing its acidity compared to unsubstituted pyridine-3-sulfonic acid (pKa ~1.5) . This balance must be considered in catalysis or ligand design.

Q. What contradictions exist in reported data on sulfonic acid derivatives of trimethylpyridine, and how can they be resolved?

- Answer : Discrepancies in pKa values (e.g., predicted vs. experimental) arise from solvent effects and measurement methods. For example:

- Predicted pKa : -1.99 (computational) .

- Experimental analogs : Pyridine-3-sulfonic acid has pKa ~1.5 .

- Resolution : Validate predictions via potentiometric titration in aqueous/organic solvent mixtures and compare with DFT calculations.

Q. What strategies mitigate decomposition risks during high-temperature reactions involving this compound?